molecular formula C23H22BrN5O4S B12193830 3-(4-Bromo-benzenesulfonyl)-2-imino-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-1,9,10a-triaza-anthracen-1 0-one

3-(4-Bromo-benzenesulfonyl)-2-imino-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-1,9,10a-triaza-anthracen-1 0-one

Cat. No.: B12193830
M. Wt: 544.4 g/mol
InChI Key: TVVLVHALOISILB-UHFFFAOYSA-N
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Description

This heterocyclic compound features a triaza-anthracenone core substituted with a 4-bromo-benzenesulfonyl group at position 3, a 2-morpholin-4-yl-ethyl chain at position 1, and an imino group at position 2. The morpholinyl ethyl group likely improves solubility and pharmacokinetic properties by contributing to hydrogen-bonding capacity . While direct pharmacological data are absent in the provided evidence, structural analogs suggest its relevance in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and morpholine groups are common pharmacophores.

Properties

Molecular Formula

C23H22BrN5O4S

Molecular Weight

544.4 g/mol

IUPAC Name

5-(4-bromophenyl)sulfonyl-6-imino-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H22BrN5O4S/c24-16-4-6-17(7-5-16)34(31,32)19-15-18-22(26-20-3-1-2-8-28(20)23(18)30)29(21(19)25)10-9-27-11-13-33-14-12-27/h1-8,15,25H,9-14H2

InChI Key

TVVLVHALOISILB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : The triaza-anthracene framework provides a polycyclic aromatic structure that can interact with various biological targets.
  • Functional Groups :
    • Bromo-benzenesulfonyl : This group is known for enhancing solubility and facilitating interactions with biological macromolecules.
    • Morpholine : A morpholine ring can influence the compound's pharmacokinetics and bioavailability.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For example, compounds structurally similar to the target compound have shown effectiveness against various bacterial strains, including E. coli and S. aureus . The mechanism often involves inhibition of folic acid synthesis, a critical pathway in bacterial growth.

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties. Studies on related sulfonamide compounds have demonstrated their ability to reduce inflammation in animal models, such as carrageenan-induced paw edema in rats . This suggests that the target compound could modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Cardiovascular Effects

Some studies have investigated the impact of sulfonamide derivatives on cardiovascular parameters. For instance, certain compounds have been shown to affect perfusion pressure and coronary resistance in isolated heart models . These effects are believed to involve calcium channel modulation, which could be relevant for the target compound's biological activity.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialSulfonamidesInhibition of E. coli, S. aureus
Anti-inflammatoryBenzene sulfonamidesReduction in paw edema
CardiovascularSulfonamide derivativesChanges in perfusion pressure

Case Study: Anti-inflammatory Activity

In a study evaluating various benzene sulfonamides, compounds with similar structural features to the target compound demonstrated notable anti-inflammatory effects. Specifically, one derivative reduced edema by approximately 90% at optimal doses . This highlights the potential for developing new anti-inflammatory agents based on this class of compounds.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of the target compound is crucial for assessing its therapeutic potential. Preliminary studies using computational methods (e.g., ADME/PK modeling) indicate favorable absorption and distribution characteristics . However, further empirical studies are needed to evaluate toxicity profiles and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with other triaza-anthracenone derivatives, differing primarily in substituent groups. Key analogs include:

Compound Name Substituent at Position 3 Substituent at Position 1 Core Structure Key Differences
3-(4-Bromo-benzenesulfonyl)-2-imino-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-1,9,10a-triaza-anthracen-10-one (Target) 4-Bromo-benzenesulfonyl 2-Morpholin-4-yl-ethyl 1,9,10a-Triaza-anthracen-10-one Reference compound
3-Benzenesulfonyl-2-imino-6-methyl-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-1,9,10a-triaza-anthracen-10-one Benzenesulfonyl (no bromine) 2-Morpholin-4-yl-ethyl Same Lack of bromine; methyl at position 6
3-Benzenesulfonyl-2-imino-8-methyl-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-1,9,10a-triaza-anthracen-10-one Benzenesulfonyl (no bromine) 2-Morpholin-4-yl-ethyl Same Lack of bromine; methyl at position 8
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one 4-Bromophenyl (on pyrazole) N/A Triazino-indole-pyrazole hybrid Different core structure

Structural and Functional Implications:

  • Bromine Substitution: The 4-bromo-benzenesulfonyl group in the target compound increases molecular weight (∼79.9 g/mol added vs. non-brominated analogs) and may enhance halogen bonding interactions in biological targets, a feature absent in non-brominated analogs .
  • Position 8 methylation may disrupt planar stacking interactions compared to position 6 .
  • Morpholinyl Ethyl Group : Common across all analogs, this group likely improves aqueous solubility due to morpholine’s polarity, aiding in pharmacokinetic optimization .

Methodological Commonalities:

Structural characterization of these compounds likely employs X-ray crystallography using SHELX software, a standard in small-molecule refinement . This suggests consistent analytical approaches in elucidating their geometries.

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